CISTULATE
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 52557-97-8, which serves as its unique identifier in chemical databases and regulatory systems. The compound possesses multiple systematic names that reflect different nomenclature conventions and structural interpretations. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. Alternative systematic names include methyl 6,6-dimethylbicyclo[2.2.1]heptane-2-carboxylate and 3,3-dimethyl-2-norbornanecarboxylic acid methyl ester.
The molecular formula of this compound is established as C₁₁H₁₈O₂, indicating a composition of eleven carbon atoms, eighteen hydrogen atoms, and two oxygen atoms. This molecular arrangement corresponds to a molecular weight of 182.25900 atomic mass units, which alternative sources report as 182.26 grams per mole. The compound exists as a methyl ester derivative of camphenoate, incorporating a distinctive bicyclic framework that contributes to its unique chemical and physical properties.
Table 1: Chemical Identity Parameters of this compound
The structural complexity of this compound includes multiple stereochemical centers, specifically two defined atom stereocenters and one undefined atom stereocenter. This stereochemical arrangement contributes to the compound's distinctive three-dimensional configuration and influences its interactions with olfactory receptors. The bicyclic framework consists of a norbornane skeleton with geminal dimethyl substitution and a carboxylate ester functional group, creating a rigid molecular architecture that enhances stability and aromatic properties.
Additional synonymous designations for this compound include methylcamphenoate and 2-norbornanecarboxylic acid, 3,3-dimethyl-, methyl ester. These alternative names reflect historical nomenclature practices and structural interpretation variations within different chemical classification systems. The compound's International Chemical Identifier key is recorded as RIRHRDQSVNKELB-ZQTLJVIJSA-N, providing a unique digital fingerprint for computational chemistry applications and database searches.
Historical Discovery and Research Timeline
The documented history of this compound in chemical literature traces back to early twentieth-century investigations into camphor derivatives and bicyclic compounds. The compound's relationship to camphor chemistry is evidenced by historical research published in the Journal of the Pharmaceutical Society of Japan in 1926, which explored the formation of camphor-carboxylic acid derivatives from camphane-2-carboxylic acid esters. This early work laid the groundational understanding for the synthesis and characterization of structurally related compounds, including this compound.
The formal registration of this compound in chemical databases occurred with its initial creation entry in PubChem on January 24, 2012. This database entry represents the consolidation of previously scattered research findings and the establishment of standardized chemical data for the compound. The most recent modification to the compound's database entry was recorded on May 3, 2025, indicating ongoing research interest and data refinement efforts.
Table 2: Research Timeline for this compound Development
| Year | Milestone | Source |
|---|---|---|
| 1926 | Early research on camphor-carboxylic acid derivatives | |
| 2012 | Initial PubChem database entry creation | |
| 2025 | Most recent database modification |
Contemporary research into this compound has been significantly advanced through the work of major fragrance companies, particularly Givaudan, which has incorporated the compound into their extensive palette of aromatic ingredients. The company's research activities have contributed to understanding the compound's olfactory properties and its potential applications in complex fragrance formulations. Givaudan's investigations have characterized this compound as a "superb rose material", highlighting its particular value in creating sophisticated floral accords.
The development of this compound as a commercial fragrance ingredient reflects broader trends in the perfumery industry toward the utilization of synthetic aromatic compounds with specific olfactory profiles. Research conducted by fragrance houses has demonstrated the compound's ability to blend effectively with other aromatic materials, including neryl crotonate and phenylethyl anthranylate, expanding its utility in complex fragrance compositions.
Recent regulatory assessments have confirmed this compound's compliance with International Fragrance Association standards, with the compound receiving approval under the fifty-first amendment without specific restrictions. This regulatory status reflects the culmination of extensive safety and efficacy research that has established the compound's suitability for use in consumer products.
The ongoing research interest in this compound is demonstrated by its inclusion in patent applications related to olfactory receptor studies and fragrance development. Notable work includes investigations into olfactory receptors involved in musk perception, where this compound has been referenced as an important aromatic compound. These studies contribute to the fundamental understanding of how this compound interacts with human olfactory systems and influences scent perception.
Properties
IUPAC Name |
methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHRDQSVNKELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052162 | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52557-97-8 | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52557-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
CISTULATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, maintaining the bicyclic structure.
Scientific Research Applications
Fragrance Industry
Cistulate in Perfumes and Fragrances
This compound is widely utilized in the fragrance industry due to its ability to enhance and modify scent profiles. It is particularly effective in:
- Top Note Modification : At concentrations of up to 2%, this compound can freshen and enrich top notes in fragrances, especially in herbal and pine compositions, adding warmth and complexity .
- Diffusivity Enhancement : Its inclusion in fragrance formulations can improve the overall diffusivity of scents, making them more appealing to consumers .
Olfactory Research
Role in Olfactory Receptor Activation
Recent studies have highlighted this compound's potential role as an olfactory receptor modulator. The OR5A2 receptor, which is involved in musk fragrance perception, can be activated by compounds like this compound. This has implications for:
- Screening Assays : this compound can be used in assays designed to identify agents that modulate the activity of olfactory receptors, facilitating the development of new fragrance compounds .
- Understanding Fragrance Mechanisms : Research into how this compound interacts with olfactory receptors can provide insights into the mechanisms of scent perception and preferences among consumers.
Health and Safety Assessments
Toxicological Studies
The safety profile of this compound has been evaluated through various toxicological studies. Key findings include:
- Non-Mutagenic Properties : Tests conducted on this compound indicated no mutagenic effects in standard assays such as the Ames test .
- Repeated Dose Toxicity : In a study involving repeated doses in rats, no significant adverse effects were observed at lower doses, although some changes were noted at higher concentrations . This suggests that this compound may be safe for use within established limits.
Case Studies
Case Study: Givaudan's Fragrance Development
Givaudan, a leading company in fragrance development, utilizes this compound to create unique scent profiles. Their approach involves:
- Molecular Analysis : The molecular composition of this compound is analyzed to recreate desired fragrance characteristics.
- Consumer Testing : Fragrances containing this compound are subjected to consumer preference testing to gauge market acceptance .
Data Summary
| Application Area | Description | Key Findings |
|---|---|---|
| Fragrance Modification | Enhances top notes; improves diffusivity | Effective at concentrations up to 2% |
| Olfactory Research | Modulates olfactory receptor activity | Used in screening assays for new fragrance compounds |
| Toxicological Safety | Evaluated for mutagenicity and repeated dose toxicity | Non-mutagenic; safe at lower doses |
Mechanism of Action
The mechanism by which CISTULATE exerts its effects is primarily through its interaction with olfactory receptors. The molecular targets and pathways involved in this process are related to the compound’s ability to bind to specific receptors in the nose, triggering a sensory response that is perceived as a pine and citrus scent.
Comparison with Similar Compounds
CISTULATE can be compared with other similar compounds such as Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, and Bicyclo[3.1.1]heptane derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific ester group, which contributes to its distinctive scent and applications in the fragrance industry.
Preparation Methods
Solid Bleaching Composition Preparation
One common approach to preparing CISTULATE involves creating solid, stable bleaching compositions that incorporate the compound as a fragrant agent. This method is particularly used in tablet or block forms for bleaching applications.
- Ingredient Mixing: this compound is combined with various fragrant agents, fillers, and stabilizers in precise quantities.
- Heating and Melting: The mixture is heated to a temperature range of approximately 85° to 95 °C until it melts.
- Molding and Cooling: The molten mixture is poured into molds (e.g., hexagonal plastic molds) and allowed to cool to form solid blocks.
- Quality Criteria: Successful blocks exhibit no visual discoloration and form a solid, dust-free product.
| Ingredient Name | Quantity (mg) |
|---|---|
| 7-Octen-2-ol-2,6-dimethyl acetate | 150 |
| 1-Methyl-4-isopropyl cyclohexan-8-yl acetate | 150 |
| Tetrahydrogeraniol, 2,6-dimethylheptan-2-ol | 150 |
| Diphenyl oxide | 15 |
| 1,3-Dioxane-2,4,6-trimethyl-4-phenyl | 25 |
| Ethyl tricyclo 5.2.1.0^2,6!decan-2-carboxylate | 18 |
| Limetol | 10 |
| Octanal dimethyl acetal | 10 |
| 2,6-Dimethyl-2-octanol | 400 |
| Thymyl methyl ether | 2 |
| ortho-Tertiary butyl cyclohexanyl acetate | 70 |
| Total | 1000 |
| Ingredient Name | Quantity (mg) |
|---|---|
| Iso amyl phenyl ether | 15 |
| 2,2-Dimethylbicyclo 2.2.1!heptane-3-carboxylic acid, 5 methyl ester | 25 |
| 7-Octen-2-ol-2,6-dimethyl acetate | 400 |
| Diphenyl methane | 15 |
| Eucalyptol | 15 |
| alpha-Fenchyl acetate | 100 |
| Isobornyl methyl ether | 200 |
| 3,7-Dimethyl-3-octanol | 150 |
| ortho-Tertiary butyl cyclohexanyl acetate | 65 |
| 2-(1-Ethoxyethoxy) ethyl-1-ethoxy-1-(2-phenylethoxy)ethane | 10 |
| Total | 1000 |
| Ingredient Name | Quantity (mg) |
|---|---|
| Diphenyl methane | 350 |
| Eucalyptol | 450 |
| Ethyl tricyclo 5.2.1.0^2,6!decan-2-carboxylate | 25 |
| Isopar M | 115 |
| Octanal dimethyl acetal | 25 |
| Tetrahydrogeraniol | 35 |
| Total | 1000 |
These formulations illustrate the blending of this compound with other fragrant and functional agents to achieve a stable bleaching product in solid form.
Encapsulation Techniques for this compound
Encapsulation is a significant preparation method for this compound, especially when controlled release or protection from environmental factors is required. Encapsulation improves stability and can mask odors or enhance delivery.
Coacervation: Involves the precipitation of colloidal materials (e.g., gelatin, gum arabic) onto droplets of this compound, forming a protective shell. This can be simple (one colloid) or complex (two or more oppositely charged colloids) under controlled pH and temperature.
Interfacial Polymerization: A reaction between oil-soluble and water-soluble wall-forming materials at the oil-water interface creates a polymer shell, such as polyurethane capsules.
Polycondensation: A preferred method, especially for aminoplast encapsulates, where polymeric materials (e.g., melamine/formaldehyde resins) condense around dispersed droplets of this compound to form microcapsules.
Detailed Polycondensation Example:
| Step | Description |
|---|---|
| Preparation of aqueous solution | 10% carboxymethyl cellulose solution heated to 50°C |
| Dispersion of polymer precursor | Rewoquat heated and dispersed into water, stirred until cool |
| Addition of formaldehyde | Mixed thoroughly into the solution |
| Addition of calcium chloride | Added slowly and mixed for 5 minutes |
| Formation of emulsion | 100 g of this compound (perfume/internal phase) added to aqueous solution under agitation |
| Addition of melamine-formaldehyde | 72 g added, emulsion heated to 55°C for 2 hours under agitation |
| Cooling and capsule formation | Allowed to cool overnight, producing capsules with mean particle size ~8 µm and 27% perfume content |
This method yields microcapsules with well-defined particle size and encapsulation efficiency, suitable for controlled fragrance release and enhanced stability.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Applications |
|---|---|---|---|
| Solid Bleaching Blocks | Stable, dust-free, easy to handle and dose | Requires precise temperature control | Bleaching tablets, solid cleaning agents |
| Coacervation | Simple equipment, good for water-insoluble materials | Sensitive to pH and temperature variations | Fragrance encapsulation, controlled release |
| Interfacial Polymerization | Strong polymer shells, customizable properties | Complex chemistry, potential toxicity of reagents | Durable capsules for industrial use |
| Polycondensation | High encapsulation efficiency, versatile shell materials | Requires careful control of reaction conditions | Microcapsules for perfumes, detergents |
Summary of Research Findings
- The preparation of this compound in solid bleaching compositions involves melting and molding techniques with a variety of fragrance and stabilizing agents to ensure product stability and performance.
- Encapsulation methods, particularly polycondensation with melamine/formaldehyde resins, provide microcapsules that enhance the stability and controlled release of this compound, with particle sizes around 8 μm and significant perfume loading.
- The choice of preparation method depends on the intended application, desired release profile, and stability requirements.
Q & A
Q. What are the established synthesis protocols for CISTULATE, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis protocols should follow rigorous experimental design principles, including stepwise reaction optimization (e.g., temperature, solvent selection, and catalyst ratios). For purity validation, combine chromatographic techniques (HPLC, GC) with spectroscopic methods (NMR, IR). Structural integrity can be confirmed via X-ray crystallography or mass spectrometry. Document all procedures in alignment with reproducibility standards, ensuring detailed experimental sections that enable replication .
How should researchers formulate hypothesis-driven research questions for investigating this compound’s fundamental properties?
- Methodological Answer : Use frameworks like PICOT (Population: this compound; Intervention: Synthesis method; Comparison: Alternative protocols; Outcome: Purity/yield; Time: Reaction duration) to structure questions. For example: "How does solvent polarity (I) affect this compound’s crystallinity (O) compared to non-polar solvents (C) under 24-hour reflux (T)?" Ensure questions are narrow, specific, and grounded in literature gaps identified via systematic reviews .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictory data in this compound’s thermodynamic stability across different studies?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., measurement techniques, environmental conditions). Validate findings through controlled replication studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Apply statistical tools (ANOVA, regression) to isolate variables contributing to discrepancies. Critical analysis of methodological rigor in prior studies is essential to address contradictions .
Q. How can machine learning models enhance the optimization of this compound synthesis conditions?
- Methodological Answer : Train predictive models on existing synthesis datasets (e.g., reaction parameters, yields) to identify optimal conditions. Use decision-tree algorithms or neural networks to predict outcomes based on variables like temperature, pressure, and catalyst type. Validate model predictions with bench-scale experiments, iterating until convergence between predicted and observed results is achieved. Document model parameters and training data transparency to ensure reproducibility .
Q. What advanced spectroscopic techniques provide complementary insights into this compound’s crystalline structure and reactivity?
- Methodological Answer : Combine synchrotron-based X-ray absorption spectroscopy (XAS) for electronic structure analysis with solid-state NMR for local bonding environments. Time-resolved FTIR can monitor real-time reaction dynamics. For surface reactivity, employ scanning probe microscopy (SPM) or Auger electron spectroscopy (AES). Cross-validate data across techniques to build a cohesive mechanistic understanding .
Methodological Frameworks for Data Analysis
- Contradiction Resolution : Follow ’s guidelines for identifying patterns, anomalies, and validating hypotheses through triangulation of analytical methods.
- Experimental Design : Align with ’s requirements for detailed procedural documentation, including raw data archiving and error margin reporting.
- Question Formulation : Adhere to FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, Systematic) to ensure academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
